molecular formula C7H8BrNO B3109506 6-Bromo-1-ethylpyridin-2-one CAS No. 173442-46-1

6-Bromo-1-ethylpyridin-2-one

Cat. No.: B3109506
CAS No.: 173442-46-1
M. Wt: 202.05 g/mol
InChI Key: RWTWFFLQIXRAOF-UHFFFAOYSA-N
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Description

6-Bromo-1-ethylpyridin-2-one is a heterocyclic aromatic organic compound that belongs to the pyridinone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-1-ethylpyridin-2-one involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions. The process typically involves the use of organoboron reagents and palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethylpyridin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

6-Bromo-1-ethylpyridin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethylpyridin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, its antimicrobial activity may involve disrupting bacterial cell membranes, while its anticancer activity could involve inhibiting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-ethylpyridin-2-one: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-1-ethylpyridin-2-one: Similar structure with a fluorine atom instead of bromine.

    1-Ethyl-2-pyridinone: Lacks the halogen substituent.

Uniqueness

6-Bromo-1-ethylpyridin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.

Properties

IUPAC Name

6-bromo-1-ethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-9-6(8)4-3-5-7(9)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTWFFLQIXRAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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